molecular formula C10H15NO B1267143 4-Azatricyclo[4.3.1.13,8]undecan-5-one CAS No. 22607-75-6

4-Azatricyclo[4.3.1.13,8]undecan-5-one

Cat. No.: B1267143
CAS No.: 22607-75-6
M. Wt: 165.23 g/mol
InChI Key: OKDJIRNQPPBDKJ-UHFFFAOYSA-N
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Description

4-Azatricyclo[4.3.1.13,8]undecan-5-one is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . . This compound is characterized by its unique tricyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Azatricyclo[4.3.1.13,8]undecan-5-one is generally prepared through chemical synthesis. One common method involves the Beckmann rearrangement of adamantanone oxime . The specific preparation method may include a series of reactions such as acylation, reduction, and amination . The reaction conditions typically involve the use of organic solvents like chloroform, and the process may require specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar chemical processes as those used in laboratory synthesis, with adjustments for larger-scale production. This may include the use of continuous flow reactors and optimization of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Azatricyclo[4.3.1.13,8]undecan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDJIRNQPPBDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945265
Record name 4-Azatricyclo[4.3.1.1~3,8~]undec-4-en-5-ol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22607-75-6
Record name 4-Azatricyclo[4.3.1.13,8]undecan-5-one
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Record name 4-Azatricyclo[4.3.1.13,8]undecan-5-one
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Record name 4-Azatricyclo[4.3.1.1~3,8~]undec-4-en-5-ol
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Record name 4-Azatricyclo[4.3.1.13,8]undecan-5-one
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Synthesis routes and methods

Procedure details

To a solution of 2-adamantanone (2.00 g) in formic acid (10 ml) was added dropwise a suspension of hydroxyamine-O-sulfonic acid (2.26 g) in formic acid (7 ml) under stirring at ambient temperature. The mixture was heated at reflux temperature for 3.5 hours. The reaction mixture was allowed to cool to room temperature, alkalined with 1N sodium hydroxide aqueous solution and extracted with chloroform twice. The combined extracts were washed with water and dried over sodium sulfate. Removal of the solvent gave 2-azatricyclo[4.3.1.14,8 ]undecan-3-one (2.14 g), which was used in a following reaction step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 4-Azatricyclo[4.3.1.13,8]undecan-5-one?

A1: this compound, also known as homozaadamantanone, is a lactam (cyclic amide) with a rigid tricyclic structure. The molecule features a cis-amide group embedded within this rigid framework. The research paper focuses on the crystal structure of this compound, highlighting the presence of two conformational isomers within the unit cell. These isomers differ in the planarity of the amide group, with one exhibiting a pyramidal arrangement of bonds around the nitrogen atom and the other showing a nearly planar amide group []. This structural feature makes it a valuable model compound for studying the properties of non-planar amide groups, which are relevant in understanding the conformation and behavior of peptides and amides in various chemical environments.

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